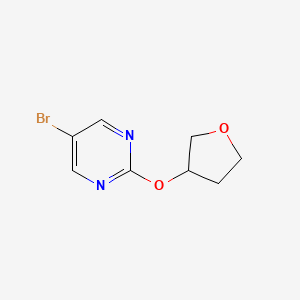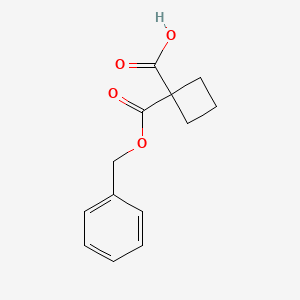
Cyclobutane-1,1-dicarboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane-1,1-dicarboxylic acid benzyl ester is an organic compound that features a cyclobutane ring substituted with two carboxylic acid groups at the 1-position, which are esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclobutane-1,1-dicarboxylic Acid
Starting Material: Cyclobutane-1,1-dicarboxylic acid.
Reagents: Benzyl alcohol, a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The mixture is heated to promote esterification, and the product is purified by recrystallization or chromatography.
-
Industrial Production Methods
Large-Scale Esterification: Similar to the laboratory method but scaled up. Continuous flow reactors may be used to improve efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out in aqueous or acidic medium.
Products: Oxidation of the benzyl ester group can lead to the formation of the corresponding carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the ester group to the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Typically performed in the presence of a base like triethylamine.
Products: Substitution of the ester group with the nucleophile, forming amides or other esters.
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis: Cyclobutane-1,1-dicarboxylic acid benzyl ester is used as a precursor in the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in cycloaddition reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and mechanism.
Medicine
Pharmaceutical Development: Potential use in the synthesis of drug candidates. The cyclobutane ring is a common motif in antiviral and anticancer agents.
Industry
Polymer Chemistry: Used in the synthesis of cyclobutane-containing polymers, which have unique mechanical and thermal properties.
Mechanism of Action
The mechanism by which cyclobutane-1,1-dicarboxylic acid benzyl ester exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for esterases, undergoing hydrolysis to release cyclobutane-1,1-dicarboxylic acid and benzyl alcohol. The cyclobutane ring can also participate in ring-opening reactions, which are useful in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
-
Cyclobutane-1,1-dicarboxylic Acid
Comparison: Lacks the ester group, making it more hydrophilic and reactive towards nucleophiles.
-
Cyclobutane-1,1-dicarboxylic Acid Dimethyl Ester
Comparison: Contains methyl ester groups instead of benzyl, leading to different solubility and reactivity profiles.
-
Cyclobutane-1,1-dicarboxylic Acid Diethyl Ester
Comparison: Similar to the dimethyl ester but with ethyl groups, affecting its physical properties and reactivity.
Uniqueness
Cyclobutane-1,1-dicarboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical and physical properties. The benzyl group can participate in additional reactions, such as hydrogenation or deprotection, providing versatility in synthetic applications.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c14-11(15)13(7-4-8-13)12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) |
InChI Key |
ODMUQWJTMHTQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



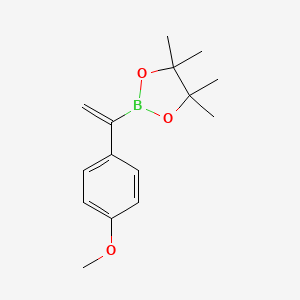
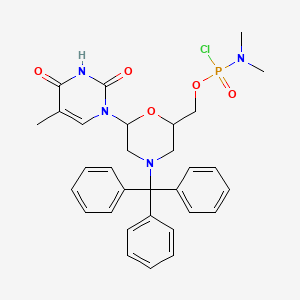
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
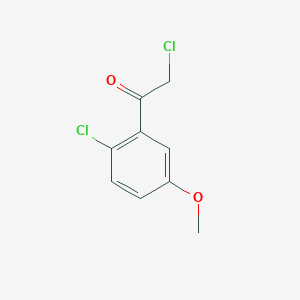
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

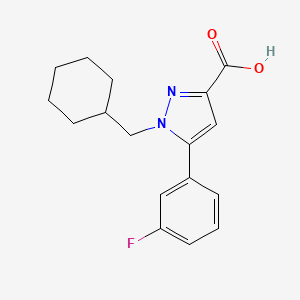

![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)


